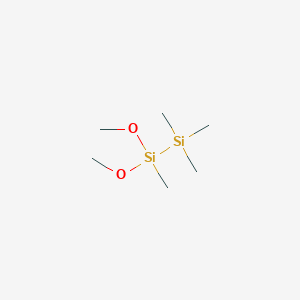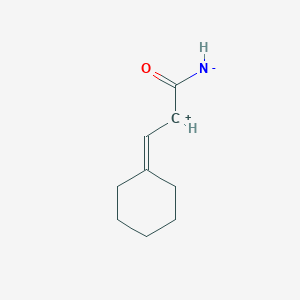![molecular formula C13H19N3 B13954180 1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine CAS No. 329278-46-8](/img/structure/B13954180.png)
1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a piperidine ring attached to a diazenyl group substituted with a 2,6-dimethylphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine typically involves the diazotization of 2,6-dimethylaniline followed by coupling with piperidine. The reaction conditions often include the use of acidic media to facilitate the formation of the diazonium salt, which then reacts with piperidine to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for diazotization and coupling reactions can enhance efficiency and safety. Additionally, solvent recovery and recycling systems are often employed to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Wirkmechanismus
The mechanism of action of 1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(E)-(2,6-Dimethylphenyl)diazenyl]benzene: Similar structure but with a benzene ring instead of a piperidine ring.
1-[(E)-(2,6-Dimethylphenyl)diazenyl]pyridine: Contains a pyridine ring, which can influence its chemical reactivity and biological activity.
Uniqueness
1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine is unique due to the presence of the piperidine ring, which can enhance its solubility and bioavailability compared to other similar azo compounds. The piperidine ring also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
329278-46-8 |
|---|---|
Molekularformel |
C13H19N3 |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C13H19N3/c1-11-7-6-8-12(2)13(11)14-15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3 |
InChI-Schlüssel |
IZWNSXIVMFGULF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=NN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


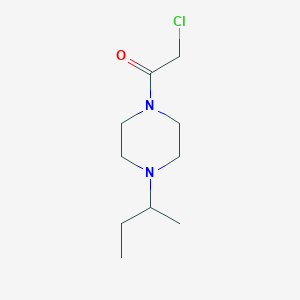
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
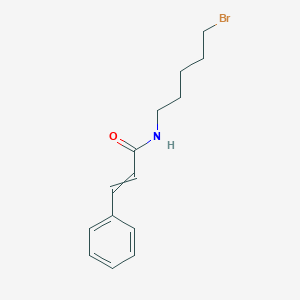
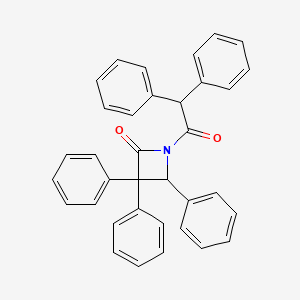
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)

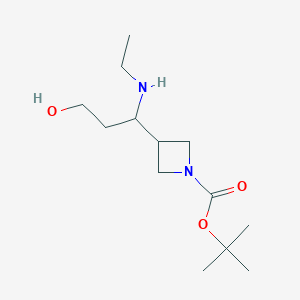
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)




